Chloromethyl 2,2,3,3-tetrafluoropropyl ether

Descripción general

Descripción

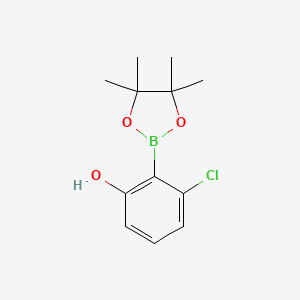

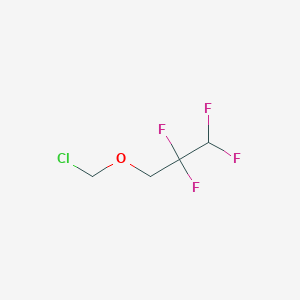

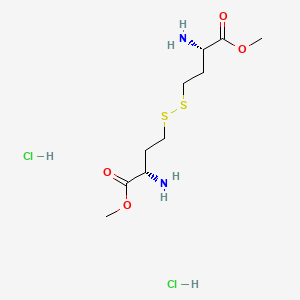

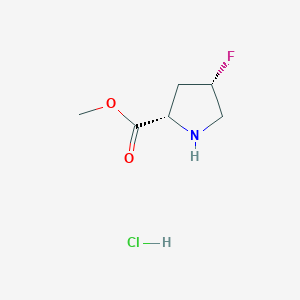

Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a chemical compound with the molecular formula C4H5ClF4O . It is related to 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE), a high-purity, battery-grade fluorinated ether commonly used as an electrolyte solvent in lithium-ion batteries .

Physical And Chemical Properties Analysis

Chloromethyl 2,2,3,3-tetrafluoropropyl ether has a molecular weight of 180.53 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the available sources.Aplicaciones Científicas De Investigación

1. Interface Stabilization of High-Voltage Li-rich Mn-based Layered Cathode Materials

- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (TFEPE) is used as a non-aqueous electrolyte solvent to improve the cycling performance of high-voltage Li-rich Mn-based layered cathode materials .

- Methods of Application: TFEPE was added to 1.2 mol·L−1 LiPF6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes. The effects of TFEPE on the electrochemical performance of the cathode material at 0.1C and 1.0C rates were investigated .

- Results: TFEPE was preferentially oxidized and produced inorganic compounds (MeF and Li2CO3) on the surface of the cathode material, which effectively inhibited the side reactions between the cathode material and the electrolyte. This improved the cycling performance of the cathode material .

2. Chloromethylation of Aromatic Compounds

- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in the chloromethylation of aromatic compounds, which are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

- Methods of Application: Aromatic compounds were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives .

- Results: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions was found to be an effective method .

3. High Voltage Electrolyte Solvent for 5-V Li2CoPO4F Cathode

- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .

- Methods of Application: F-EPE was added to 1 M LiPF6 DMC at different concentrations to synthesize a series of electrolytes. The effects of F-EPE on the electrochemical performance of the cathode material were investigated .

- Results: F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode. The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .

4. Graphite-based Negative Electrodes

- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) is used in graphite-based negative electrodes .

- Methods of Application: The properties of the lithiated graphite electrode are similar to those of the Li metal, which suggests that the TTE-containing electrolyte is suitable for use in graphite-based negative electrodes .

- Results: The TTE-containing electrolyte is suitable for use in graphite-based negative electrodes .

5. Nonflammable Electrolyte for Li4Ti5O12/LiNi0.5Mn1.5O4 Cells

- Summary of Application: A combination of trimethyl phosphate (TMP) and a fluorinated ether of 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (FEPE) is designed to formulate nonflammable electrolytes .

- Methods of Application: The reformulated electrolytes of 1 mol/L LiPF6/TMP + FEPE (9:1, 8:2 and 7:3, w/w) are totally nonflammable .

- Results: The FEPE solvent has higher oxidative stability and the FEPE-containing electrolytes have better separator wettability than the pure TMP electrolyte (1 mol/L LiPF6/TMP). This enhances the electrochemical stability of the electrolyte on high-voltage cathode LiNi0.5Mn1.5O4 .

6. Chloromethylation of Aromatic Compounds

- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in the chloromethylation of aromatic compounds .

- Methods of Application: Aromatic compounds were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives .

- Results: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions was found to be an effective method .

Propiedades

IUPAC Name |

3-(chloromethoxy)-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPQZFXLWNFEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023050 | |

| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl 2,2,3,3-tetrafluoropropyl ether | |

CAS RN |

848337-76-8 | |

| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)